![molecular formula C23H23N5O2 B15028688 6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15028688.png)
6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals, which then undergo intramolecular cyclization to form the tricyclic structure . This process is carried out under exogenous-oxidant- and metal-free conditions using nBu4NBr as a mediator .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Various substitution reactions can occur, particularly at the imino and oxo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
What sets 6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique tricyclic structure and the specific functional groups it contains
Biological Activity
The compound 6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its intricate triazatricyclo structure and diverse functional groups. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action based on recent studies.
Chemical Structure and Properties
This compound features a unique arrangement of nitrogen and carbon atoms that contributes to its biological activity. The presence of imino and oxo groups enhances its reactivity and potential interactions with biological targets.
Structural Characteristics
Feature | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C27H24N6O2 |
Molecular Weight | 460.52 g/mol |
Structural Motifs | Triazine core with imino and oxo functionalities |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may inhibit cell division in cancer cells or disrupt bacterial cell wall synthesis.
Biological Activities
Recent research has highlighted various biological activities associated with similar compounds:
- Anticancer Activity : Compounds structurally related to the target molecule have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The compound may exhibit antibacterial properties by interfering with the synthesis of bacterial cell walls.
- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways could lead to therapeutic applications.
Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry evaluated a series of triazine derivatives for their anticancer properties. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines .
Study 2: Antimicrobial Efficacy
Research conducted on derivatives of phenylethyl compounds demonstrated promising antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The study concluded that these compounds could serve as novel antibacterial agents .
Comparative Analysis of Related Compounds
To better understand the unique properties of the target compound, a comparison with related compounds was conducted:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
6-imino-N-methyl-2-oxo-triazine derivative | Similar triazine core | Moderate anticancer activity | Less explored |
N-(1-phenylethyl)-triazine derivative | Triazine ring with phenylethyl group | Antimicrobial potential | Complex multi-functional structure |
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-14(2)28-20(24)17(22(29)25-15(3)16-9-5-4-6-10-16)13-18-21(28)26-19-11-7-8-12-27(19)23(18)30/h4-15,24H,1-3H3,(H,25,29) |
InChI Key |
RFYCTMFGEOUCBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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